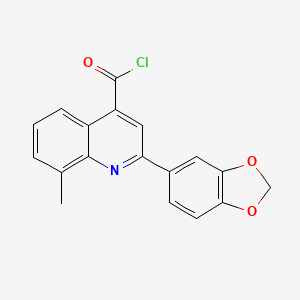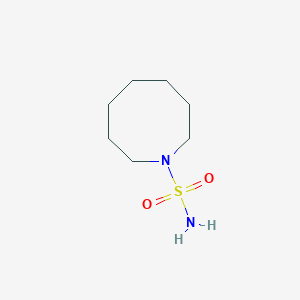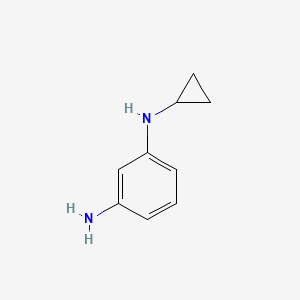
2-(1,3-Benzodioxol-5-YL)-8-methylquinoline-4-carbonyl chloride
Descripción general
Descripción
The compound “2-(1,3-Benzodioxol-5-YL)-8-methylquinoline-4-carbonyl chloride” is a complex organic molecule. It contains a benzodioxol group, a quinoline group, and a carbonyl chloride group . The benzodioxol group is a type of aromatic ether that is often found in various pharmaceuticals and natural products . The quinoline group is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its benzodioxol, quinoline, and carbonyl chloride groups . The benzodioxol group consists of a benzene ring fused to a 1,3-dioxolane ring . The quinoline group is a heterocyclic compound with a fused ring structure containing a benzene ring and a pyridine ring .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzodioxol, quinoline, and carbonyl chloride groups . The carbonyl chloride group, in particular, is highly reactive and can undergo various reactions, including nucleophilic acyl substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the carbonyl chloride group could make the compound highly reactive and potentially hazardous .
Aplicaciones Científicas De Investigación
Catalytic Applications :
- A study discusses the synthesis of a chiral C2-symmetric NCN ligand, which includes a quinoline derivative. This compound was used in the catalytic asymmetric aldol and silylcyanation reactions, indicating potential use in asymmetric synthesis (Yoon et al., 2006).
Fluorescence Derivatization in Chromatography :
- A quinoline derivative was found to be a highly sensitive fluorescence derivatization reagent for primary and secondary alcohols in high-performance liquid chromatography, suggesting its use in analytical chemistry (Yoshida et al., 1992).
Building Blocks for Heterocyclic Compounds :
- Research on 2H-Azirine-2-carbonyl azides, involving the reaction with quinoline derivatives, demonstrates the use of these compounds as reactive heterocyclic building blocks for complex chemical syntheses (Funt et al., 2020).
Photophysical Properties and Computational Investigations :
- A study on rhenium tricarbonyl complexes with bidentate heterocyclic N-N ligands, including quinoline derivatives, provides insight into their photophysical properties, suggesting applications in materials science and photophysical research (Albertino et al., 2007).
Chemosensors for Metal Ions :
- Research on 8-hydroxyquinoline benzoates shows they can be used as selective colorimetric chemosensors for Hg2+, indicating potential applications in environmental monitoring and analytical chemistry (Cheng et al., 2008).
Corrosion Inhibition :
- A study on 8-hydroxyquinoline and benzimidazol-2-one derivatives demonstrates their effectiveness as corrosion inhibitors for carbon steel in acidic media, suggesting applications in materials science and engineering (Faydy et al., 2019).
Mecanismo De Acción
Target of Action
Compounds with a benzodioxole structure have been found to interact with various targets. For instance, some benzodioxole derivatives are known to inhibit cyclooxygenase (COX) enzymes . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if the compound were to interact with COX enzymes, it might inhibit the production of prostaglandins, which are involved in inflammation and pain signaling .
Biochemical Pathways
Again, this would depend on the specific targets of the compound. If the compound were to inhibit COX enzymes, it could affect the arachidonic acid pathway, leading to reduced production of prostaglandins .
Safety and Hazards
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO3/c1-10-3-2-4-12-13(18(19)21)8-14(20-17(10)12)11-5-6-15-16(7-11)23-9-22-15/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEBHWYELHWENL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(2-Ethylhexyl)oxy]methyl}aniline](/img/structure/B1372766.png)

![3-[(3-Aminophenyl)amino]benzonitrile](/img/structure/B1372768.png)










